molecular formula C11H19KO2 B1629886 Potassium undecylenate CAS No. 6159-41-7

Potassium undecylenate

Cat. No. B1629886
CAS RN: 6159-41-7
M. Wt: 222.37 g/mol
InChI Key: DEXGNWRKHMRIRB-UHFFFAOYSA-M
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Patent
US06274688B1

Procedure details

To 1/2 N-potassium hydroxide/ethanol (200 mL) is added undecylenic acid (18.8 g, 0.102 mol) slowly dropwise at 0° C. with constant stirring. The volatile matter is then distilled off to give a crude product. This crude product is washed with acetone and heated in vacuo to provide potassium undecylenate of the following formula as white solid (8.88 g, yield 88%).
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
potassium hydroxide ethanol
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[OH-].[K+:15].C(O)C>>[C:1]([O-:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[K+:15] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)O
Name
potassium hydroxide ethanol
Quantity
200 mL
Type
reactant
Smiles
[OH-].[K+].C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The volatile matter is then distilled off
CUSTOM
Type
CUSTOM
Details
to give a crude product
WASH
Type
WASH
Details
This crude product is washed with acetone
TEMPERATURE
Type
TEMPERATURE
Details
heated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC=C)(=O)[O-].[K+]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.88 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.